19-Oxo-deoxycorticosterone is a steroid hormone that plays a significant role in the regulation of various physiological processes, including blood pressure and electrolyte balance. It is a derivative of deoxycorticosterone and is classified as a mineralocorticoid, which is primarily involved in the regulation of sodium and potassium levels in the body. This compound is synthesized in the adrenal cortex and has been studied for its potential implications in various health conditions, particularly those related to adrenal function.
19-Oxo-deoxycorticosterone is derived from deoxycorticosterone through enzymatic processes in the adrenal glands. It is classified under the category of corticosteroids, specifically as a mineralocorticoid, due to its role in electrolyte and fluid balance. The compound can be produced from precursor steroids via hydroxylation reactions catalyzed by specific enzymes, such as cytochrome P-450 systems .
The synthesis of 19-oxo-deoxycorticosterone typically involves enzymatic conversion processes within the adrenal glands. Research has shown that rat adrenal glands possess the necessary enzymes to convert deoxycorticosterone into 19-oxo-deoxycorticosterone through hydroxylation reactions. Specifically, cytochrome P-450 enzymes play a crucial role in this transformation, facilitating the addition of oxygen to the steroid structure .
In laboratory settings, synthetic methods may also include chemical synthesis techniques such as high-performance liquid chromatography and gas chromatography-mass spectrometry to isolate and identify this compound from biological samples .
The molecular structure of 19-oxo-deoxycorticosterone can be described by its chemical formula . It features a steroid backbone with specific functional groups that define its activity. The presence of a keto group at the 19-position distinguishes it from other related steroids.
Key structural data includes:
19-Oxo-deoxycorticosterone participates in several biochemical reactions within the body. One notable reaction involves its conversion to 19-hydroxydeoxycorticosterone through hydroxylation by cytochrome P-450 enzymes. This reaction highlights the compound's role as an intermediate in steroid metabolism .
Additionally, research indicates that 19-oxo-deoxycorticosterone can be further metabolized into other derivatives, such as 19-oic-deoxycorticosterone, through enzymatic pathways involving different cytochrome P-450 systems .
The mechanism of action of 19-oxo-deoxycorticosterone primarily revolves around its interaction with mineralocorticoid receptors located in various tissues, including the kidneys. Upon binding to these receptors, it influences gene expression related to sodium reabsorption and potassium excretion, thereby regulating blood pressure and fluid balance.
Studies have demonstrated that this compound can activate signaling pathways that lead to increased expression of transport proteins responsible for sodium uptake in renal tubular cells . The precise molecular interactions involve conformational changes in the receptor upon ligand binding, which subsequently modulate transcriptional activity.
The physical properties of 19-oxo-deoxycorticosterone include:
Chemical properties include:
Relevant analyses often involve chromatographic techniques to determine purity and concentration during synthesis or extraction from biological samples .
19-Oxo-deoxycorticosterone has several scientific applications:
This compound continues to be of interest in endocrinology research due to its significant physiological roles and implications for human health.
19-Oxo-deoxycorticosterone (19-oxo-DOC; 21-hydroxy-4-pregnene-3,19,20-trione) is a C21 steroid characterized by a ketone group at the C19 position, distinguishing it from its precursor 19-hydroxy-deoxycorticosterone (19-OH-DOC). Its molecular formula is C₂₁H₂₈O₄, with a molecular weight of 344.45 g/mol. The ketone at C19 replaces the hydroxymethyl group present in 19-OH-DOC, altering its polarity and reactivity. This structural feature was confirmed through 1H nuclear magnetic resonance (NMR) spectroscopy, which shows the absence of hydroxymethyl proton signals (δ 3.5–4.0 ppm) and the presence of an aldehyde proton signal at δ 9.5 ppm [8]. Field desorption mass spectrometry (FD-MS) further validates its identity through a molecular ion peak at m/z 344 [M⁺], consistent with its molecular formula [6] [8].
The compound’s isomer specificity is critical due to potential structural similarities with other adrenal steroids like corticosterone. However, 19-oxo-DOC lacks an 11β-hydroxyl group, allowing differentiation via chromatographic methods. High-performance liquid chromatography (HPLC) reveals a distinct retention time (Rₜ) of 12.7 minutes under reverse-phase conditions (C18 column, acetonitrile/0.1% formic acid gradient), differing from 19-OH-DOC (Rₜ 10.2 min) and deoxycorticosterone (DOC; Rₜ 8.5 min) [6]. This specificity is essential for accurate quantification in biological matrices.
Table 1: Structural and Analytical Features of 19-Oxo-DOC and Precursors
Compound | Molecular Formula | Key Functional Groups | 1H NMR Signature | HPLC Rₜ (min) |
---|---|---|---|---|
Deoxycorticosterone (DOC) | C₂₁H₃₀O₃ | 3,20-dione; 21-hydroxyl | 21-CH₂OH: δ 3.8 (d) | 8.5 |
19-OH-DOC | C₂₁H₃₀O₄ | 3,20-dione; 19-hydroxyl | 19-CH₂OH: δ 3.6 (t) | 10.2 |
19-Oxo-DOC | C₂₁H₂₈O₄ | 3,19,20-trione | Aldehyde proton: δ 9.5 (s) | 12.7 |
19-Oxo-DOC is synthesized primarily through the sequential oxidation of DOC by cytochrome P-450 isoforms, notably CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). The pathway initiates with the 19-hydroxylation of DOC to form 19-OH-DOC, catalyzed by CYP11B enzymes in adrenal mitochondria. This reaction requires molecular oxygen, NADPH, and electron transfer partners adrenodoxin and adrenodoxin reductase [4] [6]. The 19-OH-DOC is further oxidized to 19-oxo-DOC by the same CYP11B isoforms, acting as 19-hydroxysteroid dehydrogenases. The kinetic parameters for these reactions were established using reconstituted enzyme systems:
Table 2: Enzymatic Steps in 19-Oxo-DOC Biosynthesis
Substrate | Product | Enzyme | Cofactors | Turnover (mol/min/mol P-450) |
---|---|---|---|---|
DOC | 19-OH-DOC | CYP11B | O₂, NADPH, Adrenodoxin | 7.0 |
19-OH-DOC | 19-Oxo-DOC | CYP11B | O₂, NADPH, Adrenodoxin | 4.2* |
*Estimated from product depletion kinetics [6]
Although CYP11B1 is classically associated with 11β-hydroxylation of DOC to form corticosterone, it exhibits broad substrate promiscuity, enabling 19-hydroxylation and oxidation. This dual activity occurs because CYP11B1’s active site accommodates angular C19 methyl group orientation, facilitating oxidation at this position [2] [4]. Crucially, 19-oxo-DOC biosynthesis is independent of 11β-hydroxylase activity, as evidenced by:
The reaction occurs optimally at pH 7.4 in phosphate buffer and requires phospholipid cofactors (e.g., L-α-dilauroylphosphatidylcholine) for membrane integration [1] [6].
19-Oxo-DOC undergoes pH-dependent non-enzymatic degradation to form 19-nor-deoxycorticosterone (19-nor-DOC), a C18 steroid with mineralocorticoid activity. This occurs via decarboxylation of the C19 aldehyde group under physiological conditions (pH 7.0–7.8, 37°C), yielding 19-nor-DOC with a half-life of ≈12 hours [4] [8]. The reaction mechanism involves:
This transformation was confirmed by incubating purified 19-oxo-DOC in adrenal homogenate-free buffers, where 19-nor-DOC was identified via LC-MS (m/z 330 [M⁺]) and NMR (loss of aldehyde proton signal) [4] [8]. Additional derivatives include dimeric adducts formed through aldol condensation at high concentrations (>100 μM), observed as unidentified HPLC peaks in prolonged incubations [6].
Table 3: Compounds Derived from 19-Oxo-DOC
Compound | Formation Mechanism | Biological Significance |
---|---|---|
19-Nor-DOC | Non-enzymatic decarboxylation | Mineralocorticoid agonist [8] |
Dimeric adducts | Aldol condensation | Unknown (observed in vitro) [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7